(2S,3R,5R)-Omarigliptin (2S,3R,5R)-Omarigliptin
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204588
InChI:
SMILES:
Molecular Formula: C₁₇H₂₀F₂N₄O₃S
Molecular Weight: 398.43

(2S,3R,5R)-Omarigliptin

CAS No.:

Cat. No.: VC0204588

Molecular Formula: C₁₇H₂₀F₂N₄O₃S

Molecular Weight: 398.43

* For research use only. Not for human or veterinary use.

(2S,3R,5R)-Omarigliptin -

Specification

Molecular Formula C₁₇H₂₀F₂N₄O₃S
Molecular Weight 398.43

Introduction

Chemical Structure and Properties

Stereochemistry and Identification

(2S,3R,5R)-Omarigliptin is formally identified as (2S,3R,5R)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine . This compound represents one of eight possible stereoisomers of the omarigliptin scaffold, with specific stereochemical configurations at positions 2, 3, and 5 of the tetrahydropyran ring. It is important to note that this stereoisomer differs from the clinically developed (2R,3S,5R)-omarigliptin (MK-3102) that has advanced to Phase 3 clinical trials . The distinction primarily involves the inversion of configurations at positions 2 and 3 of the tetrahydropyran ring, which has significant implications for its biological activity and binding characteristics.

Alternative nomenclature for this compound includes (2S,3R,5R)-2-(2,5-Difluorophenyl)-5-[2,6-dihydro-2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine , highlighting the same structural features with slight variations in naming convention.

Physical and Chemical Properties

(2S,3R,5R)-Omarigliptin exhibits distinctive physical and chemical properties that are relevant to its potential pharmaceutical applications. The compound is characterized by the molecular formula C17H20F2N4O3S and a molecular weight of 398.43 . Table 1 provides a comprehensive overview of the compound's key properties based on available research data.

Table 1: Physical and Chemical Properties of (2S,3R,5R)-Omarigliptin

PropertyDescription/Value
Molecular FormulaC17H20F2N4O3S
Molecular Weight398.43
Physical StatePowder
SolubilitySoluble in Chloroform, Dichloromethane, DMSO
Storage Requirements2-8°C, Protected from air and light
StabilityRefrigerate or freeze for optimal preservation
PurityTypically available at ≥98%

The physical characteristics of (2S,3R,5R)-Omarigliptin include its powder form and specific solubility profile, which are important considerations for pharmaceutical formulation and development . The compound requires specific storage conditions to maintain stability, suggesting potential sensitivity to environmental factors such as temperature, light, and air exposure.

Structural Comparison with Other Omarigliptin Isomers

The stereochemical configuration of (2S,3R,5R)-Omarigliptin distinguishes it from the clinically investigated (2R,3S,5R)-omarigliptin. According to research on the development of omarigliptin, the (2R,3S,5R) configuration was identified as the most potent isomer among the eight possible stereoisomers . This finding emphasizes the critical role of stereochemistry in determining the binding affinity and ultimately the DPP-4 inhibitory potency of these compounds.

Research indicates that the trans-2,5-difluorophenyl-3-amino group arrangement is essential for optimal binding to the DPP-4 protein active site, with the (2R,3S) configuration reportedly providing better fit than the (2S,3R) configuration in the clinically advanced isomer . This structural insight explains why the (2R,3S,5R) isomer has been selected for clinical development over the (2S,3R,5R) isomer, despite both sharing significant structural similarities.

Mechanism of Action and Pharmacological Profile

Selectivity Profile

Preclinical Investigations

Pharmacokinetic Considerations

Research Status and Future Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator